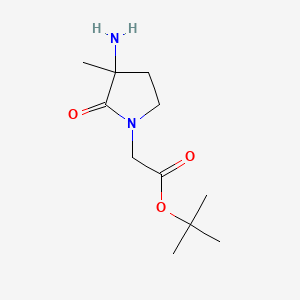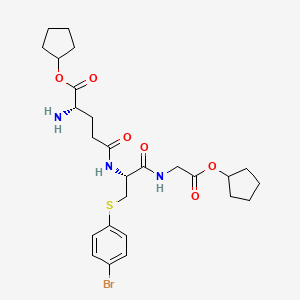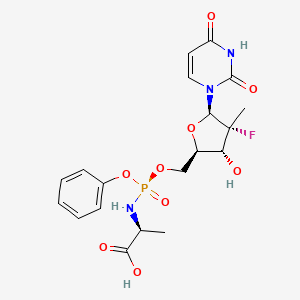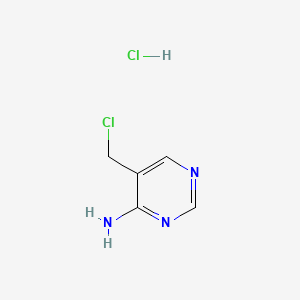
5-(Chloromethyl)pyrimidin-4-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)pyrimidin-4-amine Hydrochloride is a chemical compound with the molecular formula C5H6ClN3·HCl and a molecular weight of 180.035 g/mol . This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Méthodes De Préparation
The synthesis of 5-(Chloromethyl)pyrimidin-4-amine Hydrochloride typically involves the chloromethylation of pyrimidin-4-amine. One common method includes the reaction of pyrimidin-4-amine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-(Chloromethyl)pyrimidin-4-amine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Chloromethyl)pyrimidin-4-amine Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)pyrimidin-4-amine Hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophiles, such as amino acids in proteins or bases in nucleic acids, leading to modifications that affect the function of these molecules . This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Chloromethyl)pyrimidin-4-amine Hydrochloride include other chloromethylated pyrimidines and pyrimidine derivatives with different substituents. For example:
5-(Bromomethyl)pyrimidin-4-amine: Similar structure but with a bromine atom instead of chlorine.
5-(Hydroxymethyl)pyrimidin-4-amine: Contains a hydroxymethyl group instead of a chloromethyl group.
4-Amino-5-methylpyrimidine: A methyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C5H7Cl2N3 |
|---|---|
Poids moléculaire |
180.03 g/mol |
Nom IUPAC |
5-(chloromethyl)pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-1-4-2-8-3-9-5(4)7;/h2-3H,1H2,(H2,7,8,9);1H |
Clé InChI |
XMGMLXSUTSFLHP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)N)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


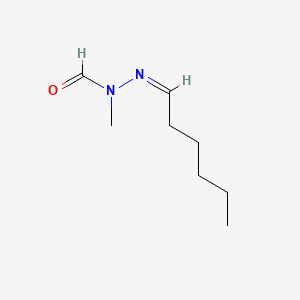
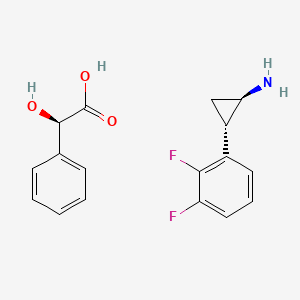
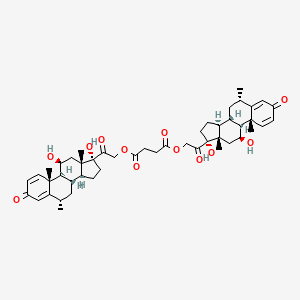
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)

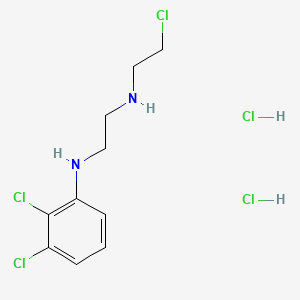
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
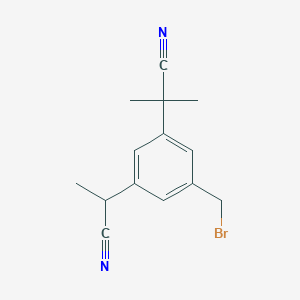


![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
